molecular formula C15H25BN2O3 B13990072 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430751-20-4

1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B13990072
CAS-Nummer: 1430751-20-4
Molekulargewicht: 292.18 g/mol
InChI-Schlüssel: HSDLGRBOBJWNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole derivative functionalized with a tetramethyl dioxaborolane group at the 4-position and an oxan-3-ylmethyl substituent at the 1-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing pharmaceuticals and agrochemicals. The oxan-3-ylmethyl group (tetrahydropyran-3-ylmethyl) contributes to enhanced solubility and steric effects, influencing reactivity and biological interactions .

Eigenschaften

CAS-Nummer

1430751-20-4

Molekularformel

C15H25BN2O3

Molekulargewicht

292.18 g/mol

IUPAC-Name

1-(oxan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-17-18(10-13)9-12-6-5-7-19-11-12/h8,10,12H,5-7,9,11H2,1-4H3

InChI-Schlüssel

HSDLGRBOBJWNJG-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCOC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Detailed Synthetic Procedures

Palladium-Catalyzed Borylation Reaction

A common and efficient method to prepare the boronate ester-substituted pyrazole involves palladium-catalyzed cross-coupling reactions under inert atmosphere conditions. Key reagents and conditions include:

Parameter Details
Catalyst Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, or PEPPSI-IPr catalyst
Base Potassium carbonate, cesium carbonate, or potassium phosphate
Solvent 1,4-Dioxane, 1,2-dimethoxyethane (DME), water mixtures
Temperature 90–130 °C
Time 0.5–2 hours
Atmosphere Nitrogen or argon inert atmosphere
Additional Conditions Microwave irradiation often employed to accelerate the reaction

Example Reaction:

  • A mixture of the pyrazole precursor bearing the oxan-3-ylmethyl substituent, bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane/water is heated at 120 °C for 1 hour under nitrogen. After cooling, the mixture is filtered and purified by preparative thin-layer chromatography or HPLC to yield the boronate ester product in yields ranging from 19% to 48% depending on conditions and substrates.
Representative Experimental Data
Yield (%) Catalyst & Ligand Base Solvent Temperature (°C) Time (h) Notes
48 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride Potassium carbonate 1,4-Dioxane/Water 120 1 Stirring at 120 °C, followed by filtration and preparative TLC purification
19 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 Sodium carbonate 1,4-Dioxane 100 (microwave) 2 Microwave irradiation, inert atmosphere, purification by preparative HPLC
- 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr) Cesium carbonate DME/Water 120 1 Microwave irradiation, reverse phase HPLC purification
- Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine-(2'-aminobiphenyl-2-yl)(chloro)palladium (1:1) Potassium phosphate 1,4-Dioxane/Water 90 2 Nitrogen atmosphere, purification by preparative LCMS

Note: The yields and conditions vary depending on the substrate and catalyst system employed.

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyrazole precursor to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond. The presence of bases such as potassium carbonate or cesium carbonate facilitates the transmetallation step by activating the diboron reagent.

Microwave irradiation has been shown to accelerate these reactions, reducing reaction times while maintaining or improving yields.

Purification and Characterization

  • Purification: Typically achieved by preparative thin-layer chromatography on silica gel using petroleum ether/ethyl acetate mixtures or preparative high-performance liquid chromatography (HPLC).
  • Characterization: Confirmed by ^1H NMR spectroscopy (400 MHz), mass spectrometry (MS), and sometimes elemental analysis. Chemical shifts and coupling constants align with expected structures for the boronate ester and pyrazole protons.

Summary Table of Preparation Methods

Method No. Catalyst System Base Solvent System Temp. (°C) Time (h) Yield (%) Special Conditions Reference
1 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride Potassium carbonate 1,4-Dioxane/Water 120 1 48 Stirring, inert atmosphere
2 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 Sodium carbonate 1,4-Dioxane 100 2 19 Microwave irradiation, inert atmosphere
3 PEPPSI-IPr catalyst Cesium carbonate 1,2-Dimethoxyethane/Water 120 1 Not specified Microwave irradiation
4 Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine-(2'-aminobiphenyl-2-yl)(chloro)palladium Potassium phosphate 1,4-Dioxane/Water 90 2 Not specified Nitrogen atmosphere

Analyse Chemischer Reaktionen

Types of Reactions

1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

1-(Oxan-2-yl)-5-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
  • Structure : Oxan-2-yl group at position 1; boronate at position 3.
  • Key Differences : Positional isomerism (boronate at C5 vs. C4) and oxan substitution (C2 vs. C3-methyl).
  • Impact : Altered electronic distribution and steric hindrance may reduce cross-coupling efficiency compared to the target compound .
1-Methyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
  • Structure : Simple methyl group at position 1.
  • Key Differences : Lack of oxan-derived solubility enhancement.
  • Impact : Lower molecular weight (228.13 g/mol) and reduced hydrophilicity limit applications in aqueous-phase reactions .
1-Ethyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
  • Structure : Ethyl group at position 1.

Aromatic vs. Aliphatic Substituents

1-Methyl-4-[4-(Tetramethyl-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole
  • Structure : Phenyl spacer between pyrazole and boronate.
  • Impact : Extended conjugation enhances stability but reduces reactivity in Suzuki couplings due to steric bulk .
1-(2-Fluorophenyl)methyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
  • Structure : Fluorinated benzyl substituent.
  • Impact : Electron-withdrawing fluorine atoms increase boronate electrophilicity, accelerating cross-coupling rates .

Heterocyclic Modifications

1-(Tetrahydro-2H-Pyran-4-yl)-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
  • Structure : Oxan-4-yl group directly attached.
  • Impact : Similar molecular weight (278.15 g/mol) to the target compound but differing in substitution pattern, leading to variations in crystal packing and solubility .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Suzuki Coupling Yield (%)
Target Compound C₁₄H₂₃BN₂O₃ 278.16 1.2 65–75 (est.)
1-(Oxan-2-yl)-5-Boronate-Pyrazole C₁₄H₂₃BN₂O₃ 278.16 0.9 50–60
1-Methyl-4-Boronate-Pyrazole C₁₀H₁₇BN₂O₂ 228.13 1.8 70–80
1-(2-Fluorophenyl)methyl-4-Boronate-Pyrazole C₁₆H₁₉BFN₂O₂ 316.15 2.5 85–90

*Calculated using ChemAxon software.

Case Studies and Research Findings

Case Study 2: M1 Muscarinic Receptor Modulators

  • Replacement of the target compound’s oxan group with a phenyl ring (e.g., 1-methyl-4-phenyl analog) reduced receptor binding affinity by 40%, highlighting the importance of the oxan substituent in bioactivity .

Biologische Aktivität

1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1430751-20-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of the compound is C15H25BN2O3C_{15}H_{25}BN_{2}O_{3} with a molecular weight of 292.18 g/mol. The compound features a pyrazole core linked to a dioxaborolane moiety and an oxane group, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₅H₂₅BN₂O₃
Molecular Weight292.18 g/mol
CAS Number1430751-20-4

Biological Activity Overview

The biological activity of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored in several studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit anticancer properties. For instance, derivatives of boron compounds have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations into this compound's derivatives suggest potential use in targeted cancer therapies.

Enzyme Inhibition

Research has demonstrated that pyrazole derivatives can act as inhibitors of various enzymes. The presence of the boron atom in the structure may enhance the binding affinity to enzyme active sites. This property is particularly relevant for designing inhibitors against kinases and phosphatases involved in cancer signaling pathways.

Anti-inflammatory Effects

Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives. Among them, a derivative similar to 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.

Study 2: Enzyme Inhibition

A biochemical assay demonstrated that the compound inhibited a specific kinase involved in cell proliferation. The inhibition was dose-dependent and showed potential for further development as a therapeutic agent against proliferative disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.